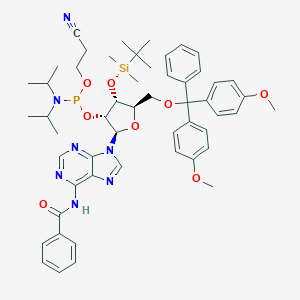

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the transformation of reactants to products. Unfortunately, specific information about the chemical reactions involving “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and more. Unfortunately, the specific physical and chemical properties for “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Synthesis of Meropenem Sidechain : This compound has been synthesized as a sidechain of Meropenem, an antibiotic, using hydroxyproline as a starting material. The synthesis involves four steps and yields a product suitable for industrial production (Lin Qi, 2013).

Characterization of Meropenem Intermediate : Another study synthesized and characterized Meropenem intermediate from trans-4-hydroxy-L-proline. This process included N-acylation, sulfonylation, amidation, configuration inversion assisted by microwave irradiation, and hydrolysis (Xu Zhong-yu, 2010).

Labeling of Carbapenem Antibiotic : A novel 1 β-methyl carbapenem antibiotic, SM-7338, was labeled with carbon-14 at the C3 position for use in metabolic studies. This synthesis involved selective esterification, condensation, desililation, and hydrogenolysis (K. Nishioka, H. Kanamaru, 1991).

Ring Opening in Carbapenem-derived Esters : Ethylamine and ethanolamine were shown to react with a carbapenem-derived ester, leading to the opening of the β-lactam ring and formation of enantiomerically pure pyrrolidine derivatives (Z. R. Valiullina et al., 2020).

Reaction with Electrophiles : 4-(p-nitrobenzyl)pyridine, a related compound, was studied for its reaction with various electrophiles, including carcinogenic alkylating and acylating agents, to understand the structure of the resulting products (B. Goldschmidt et al., 1976).

Synthesis of Carboxylic Esters and Lactones : A study utilized 2-methyl-6-nitrobenzoic anhydride with 4-(dimethylamino)pyridine for the synthesis of carboxylic esters and lactones, highlighting the compound's role in promoting intramolecular condensation reactions (Isamu Shiina et al., 2002, 2004).

Synthesis of Panipenem : Panipenem, a carbapenem antibiotic, was synthesized using a process involving condensation of p-nitrobenzyl carbapenam and a meropenem sidechain, followed by deprotection reactions (T. Ning, 2009).

Wirkmechanismus

Target of Action

The compound “(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate” is also known as the “Side chain for meropenem”Given its association with meropenem, it may interact with similar targets as meropenem, which primarily targets bacterial cell wall synthesis enzymes .

Mode of Action

If we consider its association with meropenem, it might inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell death .

Biochemical Pathways

As a component of meropenem, it might be involved in the inhibition of bacterial cell wall synthesis .

Result of Action

If it acts similarly to meropenem, it could lead to bacterial cell death due to the disruption of cell wall synthesis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

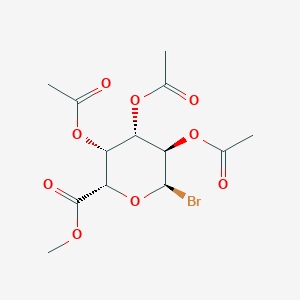

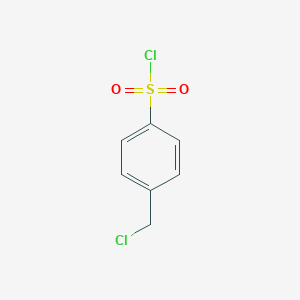

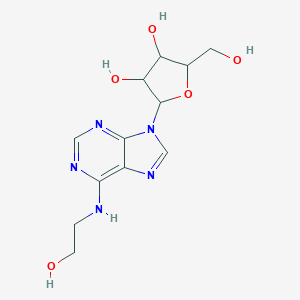

IUPAC Name |

(4-nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLBNJWGUYQZHD-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446628 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate | |

CAS RN |

96034-64-9 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96034-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate in the context of antibiotic development?

A1: (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate represents the sidechain of the carbapenem antibiotic Meropenem. This sidechain plays a crucial role in the drug's interaction with bacterial transpeptidases, enzymes essential for bacterial cell wall synthesis. [, ] New synthesis methods for this sidechain, as described in the research, are vital for potentially improving the production efficiency and cost-effectiveness of Meropenem. []

Q2: How does modifying the structure of Meropenem, specifically the sidechain, affect its activity against bacteria?

A2: Research has shown that modifications to the C6-hydroxyethyl side chain of Meropenem can significantly impact its antimicrobial activity. For instance, replacing it with a C6-ethylidene moiety diminishes the compound's effectiveness against specific bacterial enzymes like TEM-1, SHV 1, and AmpC. [] This highlights the importance of the sidechain structure for Meropenem's interaction with its bacterial targets and emphasizes the need for careful consideration when exploring structural modifications for drug development.

Q3: What are the implications of the research on (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate synthesis for the pharmaceutical industry?

A3: The development of a new synthesis method for (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate, starting with hydroxyproline, offers a potential pathway for more efficient and scalable production of this important Meropenem precursor. [] This could translate into cost savings in the manufacturing process, potentially making Meropenem more accessible. Further research exploring the scalability and economic viability of this new synthesis method is crucial for assessing its practical impact on the pharmaceutical industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)